N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-amine
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Overview
Description
BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE is a complex organic compound that features a benzyl group attached to a butan-2-yl chain, which is further connected to a tetrazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-methoxyphenylhydrazine with butan-2-one to form the intermediate hydrazone, which is then cyclized to form the tetrazole ring. The final step involves the benzylation of the tetrazole derivative using benzyl chloride under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced to form an amine derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the tetrazole ring results in an amine derivative .
Scientific Research Applications
BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-p-methoxy-α-methylphenethylamine hydrochloride: This compound shares a similar benzyl and methoxyphenyl structure but lacks the tetrazole ring.
2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole: This compound features a methoxyphenyl group and a nitrogen-containing heterocycle, similar to the tetrazole ring in BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE.
Uniqueness
The uniqueness of BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE lies in its combination of a tetrazole ring with a methoxyphenyl group and a benzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C19H23N5O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]butan-2-amine |
InChI |
InChI=1S/C19H23N5O/c1-4-19(2,20-14-15-8-6-5-7-9-15)18-21-22-23-24(18)16-10-12-17(25-3)13-11-16/h5-13,20H,4,14H2,1-3H3 |
InChI Key |
BEQLWFCACYYJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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